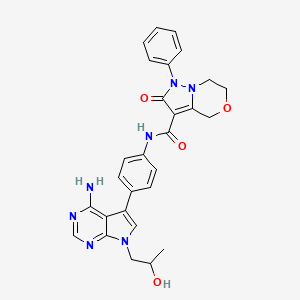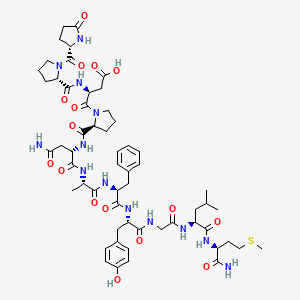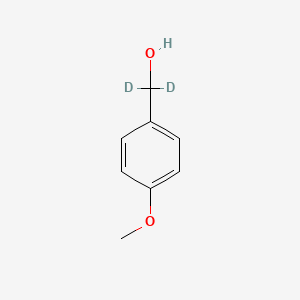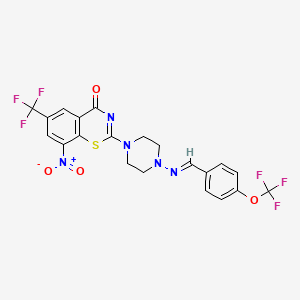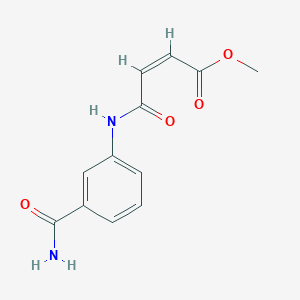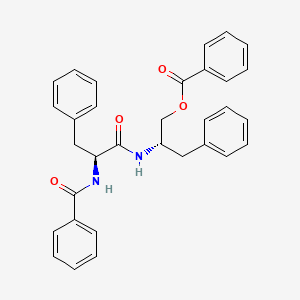
2-Chloro-n,n-dimethylacetamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-n,n-dimethylacetamide-d3 is a deuterated derivative of 2-Chloro-n,n-dimethylacetamide. It is a chemical compound with the molecular formula C4H8ClNO and a molecular weight of 121.57 g/mol . This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
2-Chloro-n,n-dimethylacetamide-d3 is typically synthesized through the reaction of dimethylacetamide with hydrogen chloride. The reaction conditions involve the use of a suitable solvent and controlled temperature to ensure the desired product is obtained . The general synthetic route can be represented as follows: [ \text{Dimethylacetamide} + \text{HCl} \rightarrow \text{this compound} ]
Analyse Chemischer Reaktionen
2-Chloro-n,n-dimethylacetamide-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Acylation Reactions: It can act as an acylating agent in organic synthesis, forming amides and other derivatives
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-n,n-dimethylacetamide-d3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of coatings, dyes, and plastics
Wirkmechanismus
The mechanism of action of 2-Chloro-n,n-dimethylacetamide-d3 involves its ability to act as an acylating agent. It can react with nucleophiles to form amides and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-n,n-dimethylacetamide-d3 can be compared with other similar compounds such as:
N,N-Dimethylchloroacetamide: Similar in structure but without the deuterium substitution.
2-Chloro-N,N-diethylacetamide: Similar in structure but with ethyl groups instead of methyl groups .
The uniqueness of this compound lies in its deuterium substitution, which can provide different kinetic isotope effects and stability in certain reactions.
Eigenschaften
Molekularformel |
C4H8ClNO |
|---|---|
Molekulargewicht |
124.58 g/mol |
IUPAC-Name |
2-chloro-N-methyl-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C4H8ClNO/c1-6(2)4(7)3-5/h3H2,1-2H3/i1D3 |
InChI-Schlüssel |
XBPPLECAZBTMMK-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C)C(=O)CCl |
Kanonische SMILES |
CN(C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)

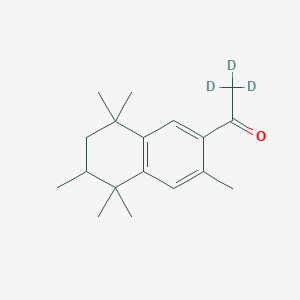
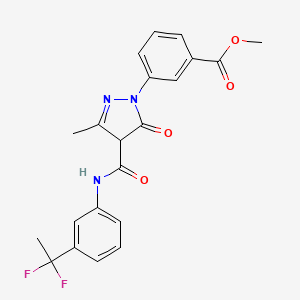

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
